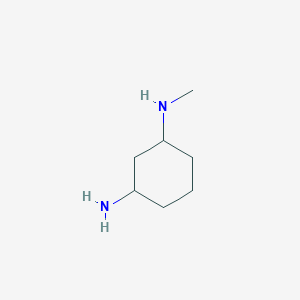

n1-Methylcyclohexane-1,3-diamine

説明

N1-Methylcyclohexane-1,3-diamine is a cyclohexane-derived diamine featuring a methyl group on one nitrogen atom and amino groups at the 1 and 3 positions of the cyclohexane ring. This compound is notable for its structural rigidity, steric effects from the methyl substituent, and versatility in applications ranging from polymer chemistry to pharmaceuticals. Its synthesis typically involves amidation or alkylation reactions, as seen in related diamine derivatives .

特性

CAS番号 |

1314927-59-7 |

|---|---|

分子式 |

C7H16N2 |

分子量 |

128.22 g/mol |

IUPAC名 |

1-N-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |

InChIキー |

VSZFBKJHIUYKMK-UHFFFAOYSA-N |

SMILES |

CNC1CCCC(C1)N |

正規SMILES |

CNC1CCCC(C1)N |

同義語 |

N1-Methylcyclohexane-1,3-diaMine |

製品の起源 |

United States |

類似化合物との比較

Structural and Steric Comparisons

Cyclohexane-1,3-diamine :

- Structural Difference : Lacks the N1-methyl group present in N1-Methylcyclohexane-1,3-diamine.

- Impact : Reduced steric hindrance, leading to higher reactivity in cross-linking or coordination chemistry. For instance, cyclohexane-1,3-diamine derivatives are more accessible for nucleophilic attacks in polymer synthesis compared to their methylated counterparts .

4-Methylcyclohexane-1,2-diamine :

N1-Methylcyclohexane-1,4-diamine :

Bicyclo[2.2.1]heptane-1,3-diamine :

Electronic and Reactivity Comparisons

2-Methylbenzene-1,3-diamine Dihydrochloride :

- Structural Difference : Aromatic benzene ring (vs. cyclohexane).

- Impact : The aromatic system enables π-π stacking interactions, enhancing its role in dye synthesis and pharmaceutical intermediates. However, the cyclohexane-based N1-methyl derivative offers superior stereochemical control in asymmetric catalysis .

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine :

- Structural Difference : Chiral 1,2-diamine with bulky alkyl substituents.

- Impact: The stereochemistry and bulky groups enhance enantioselectivity in organocatalysis. In contrast, N1-Methylcyclohexane-1,3-diamine’s 1,3 configuration provides a balance between steric bulk and flexibility for diverse binding modes .

Antimicrobial Triazole Derivatives :

Nitrocyclohexenyl Amine Derivatives :

Chiral Lithium Amide Additions :

- Comparison : Asymmetric synthesis of N1,N3-dibenzyl-1-cyclohexylpropane-1,3-diamine involves chiral auxiliaries, whereas N1-Methylcyclohexane-1,3-diamine’s simpler structure allows for more straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。